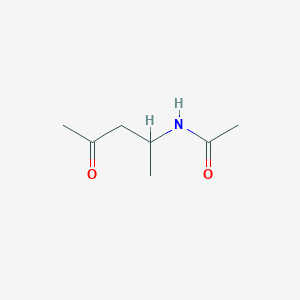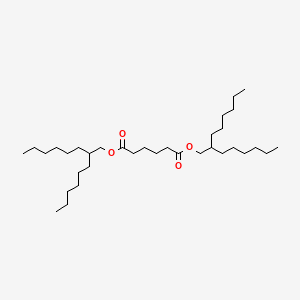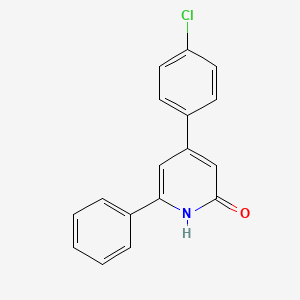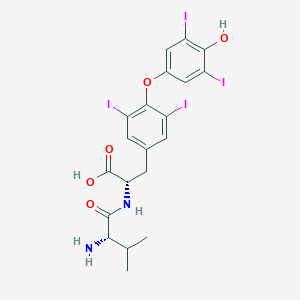
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:
Protecting Groups: To prevent unwanted side reactions, amino acids are protected at their reactive sites.
Coupling Reagents: Agents like HBTU or DIC facilitate the formation of peptide bonds.
Deprotection: Removal of protecting groups using TFA or similar reagents.
Industrial Production Methods
Industrial production of peptides often scales up SPPS or uses liquid-phase peptide synthesis (LPPS) for larger quantities. The process involves:
Automated Synthesizers: Machines that automate the repetitive steps of SPPS.
Purification: Techniques like HPLC to purify the final product.
Quality Control: Analytical methods such as mass spectrometry to ensure the purity and identity of the peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form disulfide bonds or other oxidized products.
Reduction: Reaction with reducing agents to break disulfide bonds or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction may yield free thiol groups.
Aplicaciones Científicas De Investigación
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine may have applications in:
Chemistry: As a building block for more complex molecules or as a catalyst in specific reactions.
Biology: Studying protein-protein interactions, enzyme activity, or cellular signaling pathways.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.
Industry: Use in the production of biomaterials or as a component in industrial processes.
Mecanismo De Acción
The mechanism by which L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine exerts its effects likely involves interactions with specific molecular targets. These targets could include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Proteins: Interacting with other proteins to influence their function or stability.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysyl-L-prolylglycyl-L-ornithyl-L-lysine: A similar peptide without the diaminomethylidene group.
L-Lysyl-L-prolylglycyl-L-lysine: A shorter peptide with fewer amino acids.
L-Ornithyl-L-lysine: A simpler peptide with only two amino acids.
Uniqueness
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is unique due to the presence of the diaminomethylidene group, which may confer specific chemical properties or biological activities not found in simpler peptides.
Propiedades
Número CAS |
202984-62-1 |
|---|---|
Fórmula molecular |
C25H48N10O6 |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C25H48N10O6/c26-11-3-1-7-16(28)23(39)35-14-6-10-19(35)22(38)32-15-20(36)33-17(9-5-13-31-25(29)30)21(37)34-18(24(40)41)8-2-4-12-27/h16-19H,1-15,26-28H2,(H,32,38)(H,33,36)(H,34,37)(H,40,41)(H4,29,30,31)/t16-,17-,18-,19-/m0/s1 |
Clave InChI |
ZURJHLULHKNJGP-VJANTYMQSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)

![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)


![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)




